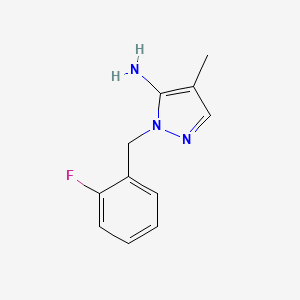

1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been described, which might provide insights into potential synthetic routes for the target compound .Molecular Structure Analysis

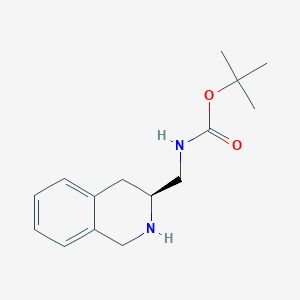

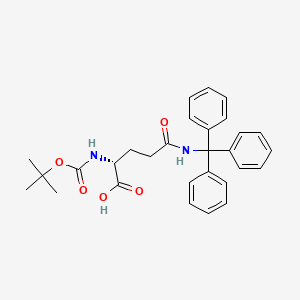

The molecular structure of the compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a methyl group attached to the pyrazole ring, and a 2-fluorobenzyl group also attached to the pyrazole ring .科学的研究の応用

Fluorination and Enantioselective Transformations Fluorination plays a pivotal role in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules, such as enhanced stability and lipophilicity. The study by Feng Li et al. (2012) demonstrates a sequential 1,4-addition/dearomative-fluorination transformation utilizing a catalytic amount of tertiary-amine-thiourea compound and N-fluorobenzenesulfonimide. This process yields fluorinated products with high diastereoselectivity and enantioselectivity, showcasing the relevance of fluorination in the synthesis of complex organic molecules with adjacent tertiary and α-fluoro quaternary stereocenters Li et al., 2012.

Regioselective Synthesis of Heterocycles The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines to synthesize substituted 1H-pyrazolo[3,4-b]quinolines, as described by P. Szlachcic et al. (2017), highlights the importance of fluorinated compounds in the synthesis of heterocyclic compounds. These compounds are characterized by their high fluorescence intensity, making them useful in the fabrication of organic light-emitting diodes (OLEDs). The study provides insights into how the presence of fluorine-containing substituents can influence the electronic properties of these heterocycles Szlachcic et al., 2017.

GPR39 Agonists and Zinc Modulation The discovery of novel GPR39 agonists allosterically modulated by zinc, as reported by Seiji Sato et al. (2016), underscores the potential of fluorinated pyrazoles in therapeutic applications. The study identifies kinase inhibitors as GPR39 agonists, indicating the versatility of fluorinated compounds in drug discovery, especially in the modulation of G protein-coupled receptors by zinc. This research opens up new avenues for the development of treatments targeting metabolic disorders and other diseases Sato et al., 2016.

Copper-Catalyzed Amination The copper-catalyzed amination of bromobenzoic acids, as explored by C. Wolf et al. (2006), illustrates the utility of fluorinated pyrazoles in the synthesis of anthranilic acid derivatives. This method highlights the efficiency of copper catalysis in producing N-aryl and N-alkyl anthranilic acid derivatives, which are valuable intermediates in the synthesis of metal ion-selective fluorosensors. The study showcases the integration of fluorinated compounds in the development of sensitive detection systems for metal ions Wolf et al., 2006.

特性

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRYACKDCSSYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)

(propan-2-yl)amine](/img/structure/B1517330.png)